Tellurous acid

描述

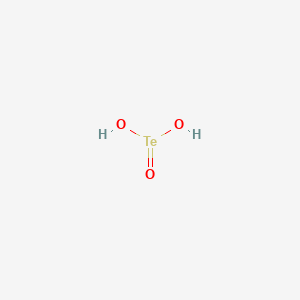

Tellurous acid is an inorganic compound with the chemical formula H₂TeO₃. It is the oxoacid of tellurium (IV) and is known for its colorless crystalline appearance. This compound is relatively less characterized compared to other oxoacids of tellurium. This compound is formed by the hydrolysis of tellurium dioxide with water .

准备方法

Synthetic Routes and Reaction Conditions: Tellurous acid can be synthesized in a laboratory setting by the controlled reaction of tellurium with potent oxidizing agents. The most common method involves the oxidation of tellurium with nitric acid, which leads to the formation of this compound. This process must be conducted with great care, as the reaction is highly exothermic and can easily lead to the formation of other tellurium oxides if not properly controlled .

Industrial Production Methods: it can be prepared by treating tellurium dioxide with water under controlled conditions .

化学反应分析

Oxidation Reactions

Tellurous acid acts as a reducing agent, undergoing oxidation to tellurium(VI) species under various conditions:

Oxidation by Hydrogen Peroxide

H₂TeO₃ reacts with hydrogen peroxide (H₂O₂) in acidic or alkaline media to form telluric acid (H₆TeO₆) or tellurate ions (TeO₄²⁻):

This reaction is pH-dependent, with faster kinetics in alkaline solutions .

Oxidation by Cerium(IV)

In sulfuric acid media, Ce(IV) oxidizes H₂TeO₃ to tellurium(VI) via a multi-step mechanism involving intermediate complexes:

The reaction is catalyzed by osmium(VIII) or ruthenium(III), with rate laws dependent on [H⁺] and ionic strength .

Oxidation by Manganese(III)

Manganese(III) in sulfuric acid oxidizes H₂TeO₃ to Te(VI):

The reaction exhibits fractional-order dependence on [H₂TeO₃] .

Acid-Base Reactions

This compound is a weak diprotic acid, dissociating in aqueous solution:

Its conjugate base, tellurite (TeO₃²⁻), forms salts with alkali metals (e.g., Na₂TeO₃) that are sparingly soluble in water .

Reduction Reactions

Though primarily a reducing agent, H₂TeO₃ can act as an oxidizer in strongly acidic environments:

This reaction is kinetically sluggish unless catalyzed by transition metals .

Complexation Reactions

This compound forms complexes with transition metals, influencing redox kinetics:

| Metal Ion | Complex Type | Role in Redox Reactions |

|---|---|---|

| Ce(III) | Ce(III)-Te(IV) complex | Inhibits Ce(IV)-Te(IV) oxidation |

| Cr(III) | Cr(III)-Te(IV) intermediate | Accelerates Te(IV) → Te(VI) oxidation |

Decomposition and Thermal Stability

Upon heating, H₂TeO₃ decomposes to tellurium dioxide (TeO₂) and water:

The decomposition is irreversible and occurs at temperatures above 150°C .

Comparative Reaction Table

Mechanistic Insights

科学研究应用

Chemical Applications

1. Synthesis of Tellurium Compounds

Tellurous acid serves as a vital precursor in the synthesis of various tellurium compounds. Its reactivity allows it to participate in oxidation and reduction reactions, making it a key component in the development of new materials and chemicals.

2. Oxidizing Agent

In chemical reactions, this compound acts as an oxidizing agent. This property is utilized in organic synthesis, where it helps facilitate reactions that require electron transfer.

3. Catalysis

this compound has been investigated for its catalytic properties. It has been proposed as a potential replacement for chromate in certain catalytic processes, such as the chlorate process, due to its effectiveness in promoting reactions while being less toxic .

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It interacts with thiol groups in proteins, which can disrupt cellular functions and lead to bacterial cell death. This property suggests potential applications in developing new antimicrobial agents .

2. Anticancer Activity

this compound has shown promise in anticancer research. Its ability to induce oxidative stress within cells can trigger apoptosis in cancerous cells, making it a candidate for further investigation in cancer therapeutics.

Environmental Applications

1. Bioremediation

this compound's interactions with microorganisms have led to its study in bioremediation efforts. Certain strains of bacteria can utilize tellurite (the anionic form of this compound) as a source of tellurium, which may help in detoxifying environments contaminated with heavy metals .

2. Waste Treatment

this compound has potential applications in treating industrial waste containing tellurium compounds. Its ability to precipitate tellurium from solutions can aid in recovering valuable materials from waste streams .

Industrial Applications

1. Alloy Production

In metallurgy, this compound is used to produce free-machining steels and as an additive in copper and lead alloys. Its presence improves machinability and enhances the physical properties of the alloys .

2. Semiconductor Manufacturing

this compound and its derivatives are utilized in semiconductor applications due to their unique electrical properties. They are employed in creating specific materials that enhance the performance of electronic devices .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Precursor for various tellurium compounds; oxidizing agent |

| Catalysis | Potential replacement for chromate in catalytic processes |

| Antimicrobial | Exhibits antimicrobial properties; disrupts bacterial cell functions |

| Anticancer | Induces oxidative stress; potential for cancer treatment |

| Bioremediation | Utilized by bacteria for detoxifying heavy metal contamination |

| Waste Treatment | Precipitation of tellurium from industrial waste |

| Alloy Production | Improves machinability in free-machining steels; additive for alloys |

| Semiconductor | Used in manufacturing materials for electronic devices |

作用机制

The mechanism of action of tellurous acid involves its ability to undergo oxidation and reduction reactions. In biological systems, tellurium compounds can interact with thiol groups in proteins, leading to the disruption of cellular functions. This interaction is believed to be the basis for its antibacterial and anticancer properties . The exact molecular targets and pathways involved in these effects are still under investigation.

相似化合物的比较

Selenous acid (H₂SeO₃): Similar to tellurous acid, selenous acid is an oxoacid of selenium (IV) and exhibits similar chemical properties.

Sulfurous acid (H₂SO₃): This is the oxoacid of sulfur (IV) and is more stable compared to this compound.

Uniqueness: this compound is unique due to its relatively less stable nature and its specific applications in the synthesis of tellurium compounds. Unlike sulfurous acid, which is widely used in industry, this compound has more specialized applications .

生物活性

Tellurous acid (HTeO) is a compound of tellurium that has garnered attention due to its biological activity and potential applications in medicine and environmental science. This article reviews the biological properties of this compound, focusing on its toxicity, interactions with biological systems, and potential therapeutic uses.

Overview of this compound

This compound is an inorganic compound derived from tellurium, a metalloid element belonging to the chalcogen group. It exists primarily in two oxidation states: tellurite (TeO) and tellurate (TeO). The compound is characterized by its ability to produce reactive oxygen species (ROS), which contribute to its biological effects.

Toxicity of this compound

This compound is known to be toxic at low concentrations, affecting both prokaryotic and eukaryotic organisms. The primary mechanisms of toxicity include:

- Oxidative Stress : Tellurite ions can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis. This mechanism is particularly evident in studies involving HeLa cells, where tellurite exposure resulted in decreased cell viability and increased lactate dehydrogenase (LDH) release, indicating cytotoxicity .

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, particularly cysteine proteases. This inhibition is attributed to the interaction of tellurite with thiol groups in the active sites of these enzymes, disrupting their function .

- Neurotoxicity : Research indicates that tellurium compounds can demyelinate peripheral nerves and induce neurodegenerative changes. The impact on glutamatergic system enzymes suggests a broader effect on neurological health .

Table 1: Toxicity Data of this compound

| Study Reference | Cell Type | Concentration (µM) | Effect |

|---|---|---|---|

| HeLa Cells | 10-200 | Decreased viability | |

| Bacterial Strains | 50-100 | Induced oxidative stress | |

| Neuronal Cells | 1-10 | Demyelination |

Mechanisms of Resistance

Some organisms have developed mechanisms to resist the toxic effects of this compound. For instance, certain bacterial strains can reduce tellurite ions to elemental tellurium (Te), which is less toxic. This reduction process is often accompanied by phenotypic changes, such as the formation of black colonies on selective media .

Key Resistance Mechanisms

- Reduction of Tellurite : Bacteria possess genes that facilitate the reduction of toxic tellurite to less harmful forms.

- Detoxification Enzymes : Specific enzymes are upregulated in response to oxidative stress induced by this compound.

- Efflux Pumps : Some bacteria have developed efflux systems that actively transport tellurium compounds out of the cell.

Therapeutic Applications

Despite its toxicity, this compound and its derivatives are being explored for potential therapeutic applications:

- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in treating infections caused by resistant strains .

- Cancer Treatment : Preliminary studies suggest that organotelluranes derived from this compound may have antitumor properties. These compounds are being investigated for their ability to inhibit cancer cell proliferation while sparing healthy cells .

Case Studies

- Cytotoxic Effects on Cancer Cells : A study investigated the cytotoxic effects of tellurite on several cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations .

- Environmental Impact : Research has highlighted the environmental consequences of increased tellurium pollution, linking it to autoimmune diseases and other health issues due to chronic exposure .

属性

IUPAC Name |

tellurous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITVSCPRJNYAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Te](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2TeO3, H2O3Te | |

| Record name | tellurous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15852-22-9 (TeO3(-2)), 22451-06-5 (di-hydrochloride salt pentahydrate) | |

| Record name | Tellurous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90143339 | |

| Record name | Tellurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-23-7 | |

| Record name | Telluric acid (H2TeO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrogen trioxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLUROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVA6SGP6QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。